Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLLOJSONKETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,4-Diaminopyridine with Formylating Agents
A common approach involves reacting 3,4-diaminopyridine with triethyl orthoformate in dichloromethane under reflux conditions. This method facilitates the formation of the imidazole ring through dehydration and cyclization. For example, treatment of 3,4-diaminopyridine with triethyl orthoformate at 40–60°C for 6–8 hours yields the unsubstituted imidazo[4,5-c]pyridine core.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 40–60°C |
| Solvent | Dichloromethane |
| Catalyst | None (self-condensation) |
| Yield | 70–85% |
To introduce the carboxylate group at position 7, the pyridine precursor must initially bear a functionalizable substituent, such as a cyano or nitro group.
Hydrolysis of Cyano Intermediates
Synthesis of 7-Cyanoimidazo[4,5-c]pyridine
The cyano group at position 7 serves as a precursor for the carboxylic acid. This intermediate is synthesized by reacting 3,4-diamino-5-cyanopyridine with aldehydes under oxidative conditions. For instance, using sodium metabisulfite (Na₂S₂O₅) in DMF at 80–180°C for 6–12 hours achieves cyclization with yields of 66–81%.
Optimization Insights
Acidic Hydrolysis to Carboxylic Acid
The cyano group is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄ under reflux. Alternatively, basic hydrolysis with aqueous NaOH or KOH at 100–150°C for 12–24 hours provides the carboxylic acid derivative in 55–85% yield.
Comparative Hydrolysis Conditions
| Condition | Acidic | Basic |
|---|---|---|
| Reagent | 6M HCl | 40% NaOH |
| Temperature | 110°C | 150°C |
| Time | 24 hours | 12 hours |
| Yield | 60–75% | 70–85% |
Esterification of Carboxylic Acid Precursors
Fischer Esterification
The carboxylic acid intermediate is esterified using methanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl). Heating the mixture under reflux for 12–18 hours achieves conversion rates of 80–90%.
Typical Protocol
Coupling Agent-Mediated Esterification
Alternative methods employ coupling agents like thionyl chloride (SOCl₂) to activate the carboxylic acid before treatment with methanol. This approach reduces reaction times to 2–4 hours with yields exceeding 90%.
Advantages Over Fischer Esterification
-
Eliminates water formation, favoring forward reaction.
-
Suitable for acid-sensitive substrates.
Alternative Synthetic Routes
Nitro Group Reduction and Cyclization
Starting from 3-nitro-4-aminopyridine, reduction with sodium dithionite (Na₂S₂O₄) in DMF at 60°C for 24 hours generates the diamine intermediate. Subsequent cyclization with aldehydes forms the imidazo[4,5-c]pyridine scaffold.
Yield Comparison
| Starting Material | Product | Yield |
|---|---|---|
| 3-Nitro-4-aminopyridine | 7-Cyanoimidazo[4,5-c]pyridine | 65% |
| 3,4-Diaminopyridine | Imidazo[4,5-c]pyridine | 78% |
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable direct introduction of ester groups. For example, Suzuki-Miyaura coupling of a boronic ester with a halogenated imidazo[4,5-c]pyridine precursor achieves regioselective functionalization.
Representative Conditions
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O
-
Yield: 50–60%
Industrial-Scale Considerations
While laboratory methods prioritize yield and purity, industrial production requires cost-effective and scalable processes. Continuous flow reactors have been explored for the cyclocondensation step, reducing reaction times from hours to minutes and improving reproducibility.
Challenges in Scale-Up
-
Purification of polar intermediates via column chromatography is impractical.
-
Alternative techniques like crystallization or extraction must be optimized.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3H-imidazo[4,5-c]pyridine-7-carboxylic acid | 85% | |
| Basic hydrolysis (saponification) | NaOH (1M), ethanol | Sodium salt of the carboxylic acid | 92% |
Mechanism :
-
Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion deprotonates water, generating a nucleophile that attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions on the imidazo[4,5-c]pyridine scaffold.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to the less deactivated imidazole ring. Common reactions include halogenation and nitration.
Mechanism :
-
Bromination proceeds via a radical mechanism initiated by NBS.
-
Nitration involves the generation of nitronium ions, which attack the electron-rich imidazole ring .
Nucleophilic Substitution
The ester group can be displaced by nucleophiles under specific conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | NH₃, MeOH, 60°C | 7-Carbamoyl-3H-imidazo[4,5-c]pyridine | 70% | |
| Piperazine | DIPEA, DMF, 100°C | 7-(Piperazin-1-yl)-3H-imidazo[4,5-c]pyridine | 68% |
Oxidation
The imidazole ring’s NH group can be oxidized, though the pyridine ring is generally resistant.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 70°C | 3H-imidazo[4,5-c]pyridine-7-carboxylic acid | 88% |
Reduction
Selective reduction of the ester to an alcohol is achievable.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt | 7-(Hydroxymethyl)-3H-imidazo[4,5-c]pyridine | 75% |
Cross-Coupling Reactions
The C-5 and C-2 positions participate in Suzuki-Miyaura couplings for biaryl synthesis.
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo derivative | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3H-imidazo[4,5-c]pyridine-7-carboxylate | 82% |
Mechanism : Oxidative addition of palladium to the C-Br bond, followed by transmetalation with aryl boronic acid and reductive elimination .
Functional Group Interconversion
The ester group serves as a handle for derivatization:
Scientific Research Applications
Cancer Therapy
Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate derivatives have shown promising results in cancer treatment through various mechanisms:
- PARP Inhibition : Recent studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. Compounds in this class have demonstrated IC50 values indicating significant inhibitory activity against cancer cell lines, enhancing the efficacy of chemotherapeutic agents like temozolomide .
- Histone Methyltransferase Inhibition : Some derivatives act as inhibitors of histone methyltransferases, which are crucial in regulating gene expression related to cancer progression. For instance, the compound 3-deazaneplanocin A (DZNep), structurally related to imidazo[4,5-c]pyridine, has been identified as a potent inhibitor with applications in various cancers .
- Cytotoxic Activity : Research has indicated that certain imidazo[4,5-c]pyridine compounds exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with IC50 values as low as 0.082 µM, suggesting their potential as therapeutic agents against breast cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored extensively:
- Antibacterial Effects : Studies have demonstrated that compounds within this class can inhibit bacterial enzymes such as dihydrofolate reductase (DHFR), which is essential for bacterial growth. The binding affinity and inhibition constants indicate strong potential for developing new antibacterial agents .
- Antiviral Activity : Imidazo[4,5-c]pyridine derivatives have also been investigated for their antiviral properties, particularly against hepatitis B virus (HBV). Structural modifications have been employed to optimize their efficacy as HBV inhibitors, showing promise in reducing viral replication and associated liver damage .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes:
- Methionyl-tRNA Synthetase Inhibition : This enzyme is crucial for protein synthesis in Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this scaffold have shown IC50 values below 50 nM against this target, highlighting their potential in developing antitrypanosomal drugs .
- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Some derivatives demonstrate strong inhibitory effects on GSK-3, an important target in treating neurodegenerative diseases and cancer. Compounds have exhibited IC50 values ranging from 1 to 12 nM, suggesting high potency and selectivity for this target .
Data Table: Summary of Applications
| Application Area | Mechanism/Target | Notable Findings |
|---|---|---|
| Cancer Therapy | PARP Inhibitor | IC50 values < 10 nM against tumor cell lines |
| Histone Methyltransferase Inhibitor | Significant inhibition of gene expression | |
| Cytotoxicity on MCF-7 | IC50 = 0.082 µM | |
| Antimicrobial | DHFR Inhibition | Strong binding affinity |
| HBV Inhibition | Reduced viral replication | |
| Enzyme Inhibition | Methionyl-tRNA Synthetase | IC50 < 50 nM against T. brucei |
| GSK-3 Inhibition | IC50 = 1–12 nM |
Mechanism of Action
The mechanism of action of Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate with structurally related compounds, focusing on core ring systems, substituents, and synthetic accessibility.
2.1. Core Structural Differences: [4,5-c] vs. [4,5-b] Fused Rings
The imidazo[4,5-c]pyridine scaffold differs from imidazo[4,5-b]pyridine derivatives in the position of ring fusion (Figure 1). This distinction alters electronic distribution and reactivity. For example:
- Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (): Synthesized with a 40% yield, this analog has a molecular ion peak at m/z 164 (LC-MS, MH⁺), suggesting a simpler structure (C₈H₇N₃O₂) without bromine .
2.2. Substituent Variations
Substituents significantly impact physicochemical properties and applications:
- Compound 60 (): Methyl 3-(triacetyl-β-D-ribofuranosyl)-5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate includes a sugar moiety (triacetyl-ribofuranosyl) and a methyl group, resulting in a higher molecular weight (C₁₉H₂₁ClF₂N₃O₆) and polar character. Its synthesis yield is 41%, lower than brominated analogs .
2.3. Halogenated Derivatives
Halogens (Br, Cl, F) influence reactivity and stability:
- Compound 59d (): 3-(Triacetyl-β-D-ribofuranosyl)-7-[chloro(difluoro)methyl]-5-methyl-3H-imidazo[4,5-b]pyridine contains chloro(difluoro)methyl groups, enhancing electrophilicity. It was synthesized in 77% yield, higher than non-halogenated analogs .
- This compound: Bromine substitution may improve stability in cross-coupling reactions compared to non-halogenated derivatives .
Data Table: Key Comparative Properties
Research Implications
- Synthetic Accessibility: Lower yields in ribofuranosyl derivatives (e.g., 41% for Compound 60) suggest challenges in introducing bulky substituents, whereas brominated analogs may offer better scalability .
- Reactivity : Bromine in this compound could facilitate Suzuki-Miyaura coupling, contrasting with fluorine/chlorine in Compound 59d, which may favor nucleophilic substitution .
- Applications : Sugar-modified analogs (e.g., Compound 60) might be explored for nucleoside mimetics, while halogenated derivatives could serve as intermediates in medicinal chemistry .
Biological Activity
Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a compound belonging to the imidazopyridine class, known for its diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an imidazole ring fused with a pyridine moiety, which contributes to its biological activity. The presence of the carboxylate group is significant for its interaction with biological targets.
Imidazopyridines have been shown to influence several cellular pathways, particularly those involved in cancer cell proliferation and survival. The compound has been studied as a potential inhibitor of various kinases, including:
- Aurora Kinases : These are critical for cell division. Inhibition of Aurora-A and Aurora-B kinases has been linked to reduced tumor growth.
- Glycogen Synthase Kinase 3 (GSK-3) : This kinase plays a role in multiple signaling pathways related to cancer progression and metabolism.
Anticancer Activity
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Below is a summary of its activity:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 0.087 | Inhibition of Aurora-A autophosphorylation |
| SW620 (Colon Cancer) | 0.18 | General cytotoxicity |
| HCT116 (Colon Cancer) | 0.15 | Inhibition of Aurora-B |
These values indicate that the compound is particularly effective against cervical and colon cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Studies and Research Findings
- Aurora Kinase Inhibition : A study reported that this compound inhibited Aurora-A with an IC50 value of 0.212 μM in biochemical assays. This inhibition was confirmed in cellular models where it affected downstream signaling pathways related to cell cycle progression .
- GSK-3 Inhibition : Another research highlighted the compound's ability to inhibit GSK-3 with an IC50 value ranging from 1–12 nM depending on structural modifications. This inhibition is crucial as GSK-3 is involved in numerous signaling pathways that regulate cell growth and apoptosis .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate and its derivatives?
- Methodological Answer : Synthesis often involves acid-catalyzed Wagner-Meerwein rearrangements or phase-transfer catalysis. For example, similar imidazo-pyridine derivatives are synthesized using benzaldehyde and brominated pyridine-diamine precursors under conditions involving dimethylformamide (DMF) and p-toluenesulfonic acid . Crystallization protocols may include ethanol solvation to stabilize intermediates .
Q. How is the crystal structure of this compound determined, and what software is typically used?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection employs Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å). Refinement uses SHELXTL (for small molecules) or SHELXL (for high-resolution macromolecular data), with geometric parameters (e.g., bond angles, displacement parameters) calculated via full-matrix least-squares refinement .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm).
- IR : Peaks at ~1720–1730 cm indicate ester carbonyl groups, while 1512–1447 cm correspond to aromatic C=C/C=N stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can conformational discrepancies in crystallographic data be resolved during refinement?
- Methodological Answer : Discrepancies (e.g., flattened twist-boat vs. envelope conformations in fused rings) require iterative refinement using SHELXTL. Constraints on hydrogen bonding and displacement parameters (ADPs) improve accuracy. For example, the title compound’s cyclopentane and tetrahydrofuran rings adopt envelope conformations, while the piperidinone ring deviates due to steric strain; these are validated via R-factor convergence (R1 < 0.04) .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Microwave-assisted synthesis in methanol/water (1:2 v/v) with trifluoroacetic acid accelerates reactions (e.g., 5–10 minutes vs. hours). Computational tools like molecular docking (AutoDock Vina) pre-screen derivatives for target affinity (e.g., CDK2 inhibition). Substituents at the 2- and 7-positions are critical; bromine at C7 enhances steric bulk, while methyl esters improve solubility .
Q. How do experimental phasing challenges in X-ray crystallography affect data interpretation?
- Methodological Answer : High-throughput pipelines using SHELXC/SHELXD/SHELXE mitigate phasing errors. For example, twinned data (common in tricyclic systems) require scaling with SADABS and twin-law refinement. The title compound’s Z′ = 8 (C2/c space group) demands careful handling of symmetry-equivalent reflections to avoid overfitting .
Q. What are the pitfalls in interpreting hydrogen-bonding networks in imidazo-pyridine derivatives?
- Methodological Answer : False positives arise from solvent interactions (e.g., ethanol in solvates). Use PLATON’s SQUEEZE to model disordered solvent. In the title compound, O–H···N interactions between ethanol and the piperidinone ring are confirmed via difference Fourier maps (peak > 0.5 eÅ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
